2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
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Overview
Description
WAY-652641 is a chemical compound known for its role as a cyclin-dependent kinase (CDK) inhibitor. It has a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is primarily used in scientific research and is not intended for therapeutic use in humans or animals .
Scientific Research Applications
WAY-652641 is widely used in scientific research, particularly in the study of cell cycle regulation and cancer biology. As a CDK inhibitor, it is valuable in investigating the mechanisms of cell cycle control and the development of cancer therapies. Researchers use WAY-652641 to study the effects of CDK inhibition on cell proliferation and apoptosis, providing insights into potential therapeutic targets for cancer treatment .
Mechanism of Action
The mechanism of action for “2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid” is not available in the sources I found . The mechanism of action for a compound typically refers to how it interacts with biological systems, which can vary widely depending on the specific compound and the system it is interacting with.
Preparation Methods
The synthetic routes and reaction conditions for WAY-652641 are not extensively documented in publicly available sources. it is typically synthesized in a laboratory setting under controlled conditions. The compound is often stored at -20°C in its powdered form to maintain stability .
Chemical Reactions Analysis
WAY-652641, as a CDK inhibitor, is involved in various biochemical reactions It primarily undergoes interactions with cyclin-dependent kinases, inhibiting their activity it is known to form stable solutions in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM .
Comparison with Similar Compounds
WAY-652641 is unique in its specific inhibition of CDKs. Similar compounds include other CDK inhibitors such as palbociclib, ribociclib, and abemaciclib. These compounds also target CDKs but may have different selectivity profiles and potency. WAY-652641 is distinguished by its particular molecular structure and its specific interactions with CDKs .
Properties
IUPAC Name |
2-[2-(2-methylpropyl)-3-oxo-1H-pyrazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)5-11-8(12)3-7(10-11)4-9(13)14/h3,6,10H,4-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHYFPMWZVPVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852851-73-1 |
Source
|
Record name | 2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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